molecular formula C6Br2F2N2S B597133 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole CAS No. 1295502-53-2

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole

Cat. No.: B597133
CAS No.: 1295502-53-2
M. Wt: 329.945
InChI Key: HFUBKQHDPJZQIW-UHFFFAOYSA-N
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Description

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is an organic compound with the molecular formula C6Br2F2N2S. It is a white to off-white crystalline solid and is primarily used as a building block for organic semiconductor synthesis. This compound is notable for its application in light-emitting diodes and photovoltaic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole involves a two-step process :

    Synthesis of 4,7-Dibromobenzo[c][1,2,5]thiadiazole: This step involves the bromination of benzo[c][1,2,5]thiadiazole using bromine under suitable conditions.

    Fluorination: The 4,7-Dibromobenzo[c][1,2,5]thiadiazole is then reacted with a fluorinating agent to introduce the fluorine atoms at the 5 and 6 positions.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with various nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form more complex organic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Coupling Reactions: Palladium catalysts are typically used under inert atmosphere conditions.

Major Products

    Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.

    Coupling Reactions: Products are often more complex organic molecules used in semiconductor applications.

Scientific Research Applications

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications :

    Organic Semiconductors: Used as a monomer for the synthesis of conjugated polymers in organic light-emitting diodes and photovoltaic devices.

    Fluorescent Dyes: Utilized in the synthesis of fluorescent dyes for biological imaging.

    Organic Photovoltaics: Employed in the development of high-efficiency organic solar cells.

Mechanism of Action

The mechanism by which 4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole exerts its effects is primarily through its electron-withdrawing properties due to the presence of fluorine atoms . This enhances the electron affinity and lowers the band gap of the semiconducting materials it is incorporated into, improving their performance in electronic applications.

Comparison with Similar Compounds

Similar Compounds

  • 4,7-Dibromo-2,1,3-benzothiadiazole
  • 5,6-Difluoro-2,1,3-benzothiadiazole
  • 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole

Uniqueness

4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole is unique due to the combination of bromine and fluorine atoms on the benzothiadiazole ring, which provides a balance of reactivity and electronic properties. This makes it particularly valuable in the synthesis of low-band gap polymers for high-performance electronic devices .

Properties

IUPAC Name

4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br2F2N2S/c7-1-3(9)4(10)2(8)6-5(1)11-13-12-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUBKQHDPJZQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NSN=C2C(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br2F2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: Why is 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole of interest in materials science?

A1: 4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole serves as a valuable building block in the synthesis of donor-acceptor conjugated polymers. [, ] These polymers are of significant interest for applications in optoelectronic devices like organic solar cells due to their unique electronic and optical properties. The presence of bromine atoms in 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole enables its facile incorporation into polymer chains via various cross-coupling reactions, such as the Suzuki-Miyaura coupling. []

Q2: How does the structure of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole influence the properties of the resulting polymers?

A2: The electron-deficient nature of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole, stemming from the presence of electronegative fluorine atoms and the benzothiadiazole core, makes it a strong electron acceptor. [, ] When copolymerized with electron-rich donor monomers, it facilitates the creation of a donor-acceptor system within the polymer backbone. This donor-acceptor interaction strongly influences the polymer's optical and electronic properties, including absorption and emission wavelengths, energy levels, and charge carrier mobilities, which are crucial for optoelectronic device performance.

Q3: Are there any specific examples of how 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole has been successfully incorporated into conjugated polymers?

A3: Research highlights the successful utilization of 4,7-dibromo-5,6-difluoro-2,1,3-benzothiadiazole in synthesizing various donor-acceptor polymers. For instance, it was copolymerized with 2?-octyl-3,4-ethylenedioxythiophene (OEDOT) via direct arylation polymerization (DArP), resulting in a polymer (P3) with a distinct UV-Visible absorption maximum. [] In another study, it was successfully employed in a Suzuki-Miyaura cross-coupling reaction to produce a series of luminescent derivatives, demonstrating its versatility in constructing diverse molecular architectures for optoelectronic applications. []

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